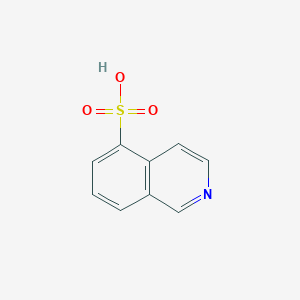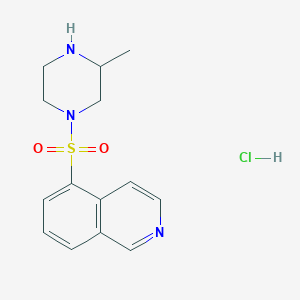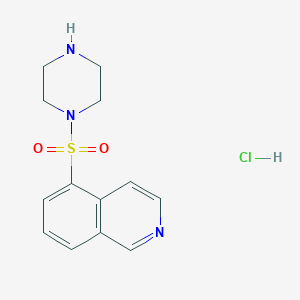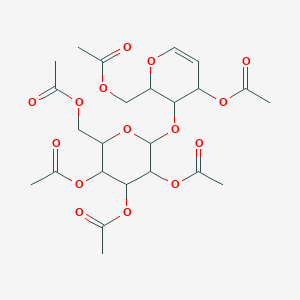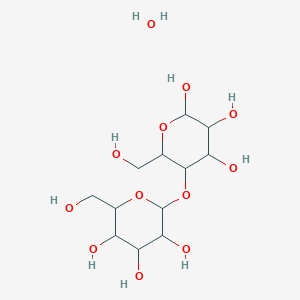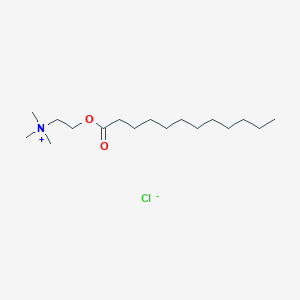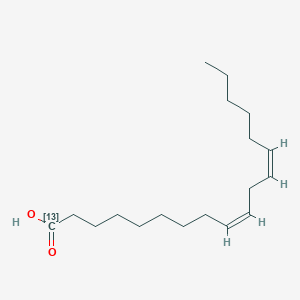![molecular formula C15H27NO11 B013670 N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 100836-88-2](/img/structure/B13670.png)
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step chemical reactions that include acetylation, esterification, and possibly cyclization processes. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol demonstrates a typical approach to constructing acetamide derivatives through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives typically involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the geometries, conformations, and electronic structures of these molecules. For instance, the crystallographic study and molecular modeling of the oxidation product of a specific N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide provide insights into the structural determinants and potential reactivity of such compounds (Baranova et al., 2012).
科学研究应用
Computational Studies and Diabetes Management
A significant application of this compound was identified in a computational study focusing on its role in the regulation of blood glucose levels. The study utilized a reverse pharmacophore mapping approach and text-based database search to identify potential targets of the compound in diabetes management. Molecular docking was performed to predict the binding pose of the compound in the active site region of the target protein, and molecular dynamics simulation was employed to observe the dynamic behavior and stability of protein–ligand complexes. This research indicates the compound's potential utility in developing treatments for diabetes by targeting key enzymes involved in the disease's pathology (Muthusamy & Krishnasamy, 2016).
Synthesis and Characterization
Another aspect of research on this compound involves its synthesis and characterization. A study detailed the synthesis of a new sugar imine molecule related to this compound and characterized it using conventional analysis methods, including its physical properties and thermal stability. The synthesis was based on D-glucose using a click chemistry reaction mechanism, indicating the versatility and potential applications of this compound in synthetic organic chemistry and materials science (Mohammed et al., 2020).
Solubility Studies
Research on the solubility of related saccharides in ethanol–water solutions provides insights into the physicochemical properties of such compounds. These studies are essential for understanding the solubility behavior of complex saccharides in mixed solvents, which has implications for their application in pharmaceutical formulations and material science (Gong et al., 2012).
Chemoselective Hydroxymethylation
Research on chemoselective hydroxymethylation has led to the development of novel compounds with potential applications in medicinal chemistry and drug discovery. This process involves a tandem chemoselective hydroxymethylation followed by cyclization, yielding novel thiomorpholin-3-ones. Such studies expand the chemical toolbox available for designing and synthesizing new therapeutic agents (Krishnaraj & Muthusubramanian, 2012).
Anticancer and Antiproliferative Effects
Research has also explored the anticancer and antiproliferative effects of compounds related to N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide. For instance, compounds isolated from Selaginella pulvinata, including new compounds with similar structural motifs, have shown the ability to inhibit the growth of cancer cells and induce apoptosis. These findings highlight the potential of such compounds in developing new anticancer therapies (Wang et al., 2016).
属性
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394767 |
Source


|
| Record name | Galbeta1,3GalNAcalpha-O-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
100836-88-2 |
Source


|
| Record name | Galbeta1,3GalNAcalpha-O-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

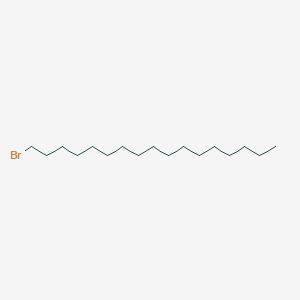
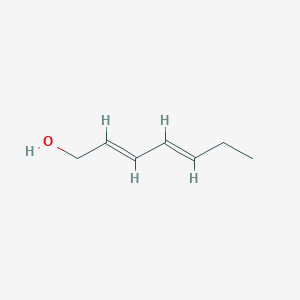
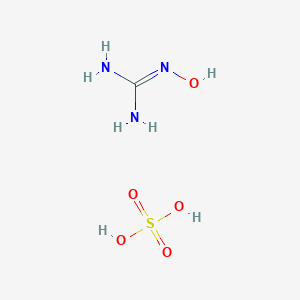
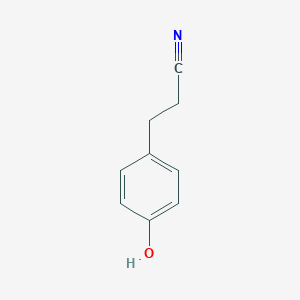
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
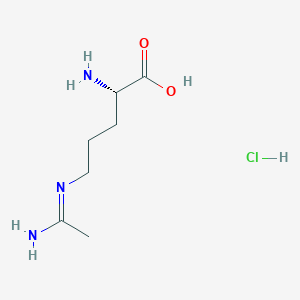
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
